molecular formula C17H19ClN2O B1320416 N-(3-Amino-4-chlorophenyl)-4-(tert-butyl)benzamide CAS No. 926217-29-0

N-(3-Amino-4-chlorophenyl)-4-(tert-butyl)benzamide

Cat. No.: B1320416
CAS No.: 926217-29-0
M. Wt: 302.8 g/mol
InChI Key: MNTONOVPUHYTGJ-UHFFFAOYSA-N
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Description

N-(3-Amino-4-chlorophenyl)-4-(tert-butyl)benzamide is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents. This compound features a benzamide core with specific substituents that may impart unique chemical and biological properties.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving benzamide derivatives.

    Medicine: Potential therapeutic agent for conditions where benzamide derivatives have shown efficacy.

    Industry: Used in the development of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Amino-4-chlorophenyl)-4-(tert-butyl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-amino-4-chloroaniline and 4-tert-butylbenzoic acid.

    Amide Bond Formation: The key step involves the formation of an amide bond between the amine group of 3-amino-4-chloroaniline and the carboxylic acid group of 4-tert-butylbenzoic acid. This can be achieved using coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-Amino-4-chlorophenyl)-4-(tert-butyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can modify the amino group.

Mechanism of Action

The mechanism of action of N-(3-Amino-4-chlorophenyl)-4-(tert-butyl)benzamide would depend on its specific biological target. Generally, benzamide derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular docking studies.

Comparison with Similar Compounds

Similar Compounds

    N-(3-Amino-4-chlorophenyl)benzamide: Lacks the tert-butyl group, which may affect its chemical and biological properties.

    N-(4-Chlorophenyl)-4-(tert-butyl)benzamide: Lacks the amino group, which may influence its reactivity and interactions.

    N-(3-Amino-4-methylphenyl)-4-(tert-butyl)benzamide: Substitution of the chloro group with a methyl group, altering its properties.

Uniqueness

N-(3-Amino-4-chlorophenyl)-4-(tert-butyl)benzamide is unique due to the presence of both the amino and chloro groups on the phenyl ring, as well as the tert-butyl group on the benzamide moiety. These substituents can significantly influence its chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(3-amino-4-chlorophenyl)-4-tert-butylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O/c1-17(2,3)12-6-4-11(5-7-12)16(21)20-13-8-9-14(18)15(19)10-13/h4-10H,19H2,1-3H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNTONOVPUHYTGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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